molecular formula C12H13NO3 B14941265 3-Oxo-2-propylisoindoline-4-carboxylic acid

3-Oxo-2-propylisoindoline-4-carboxylic acid

Cat. No.: B14941265
M. Wt: 219.24 g/mol
InChI Key: PDPFTZLBVUSROP-UHFFFAOYSA-N
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Description

3-Oxo-2-propylisoindoline-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-propylisoindoline-4-carboxylic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-propylisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline compounds .

Scientific Research Applications

3-Oxo-2-propylisoindoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Oxo-2-propylisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    Isoindoline-1,3-dione: Shares a similar core structure but lacks the propyl and carboxylic acid groups.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness: 3-Oxo-2-propylisoindoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-oxo-2-propyl-1H-isoindole-4-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-2-6-13-7-8-4-3-5-9(12(15)16)10(8)11(13)14/h3-5H,2,6-7H2,1H3,(H,15,16)

InChI Key

PDPFTZLBVUSROP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O

Origin of Product

United States

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